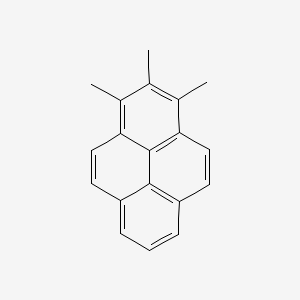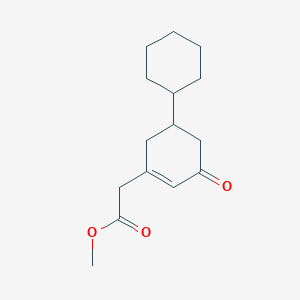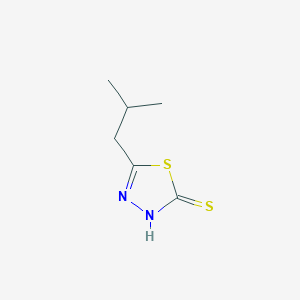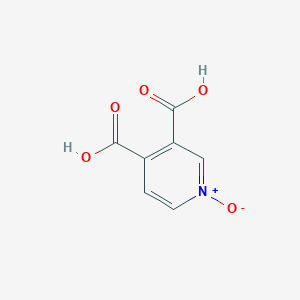
1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid can be synthesized through the oxidation of isoquinoline using alkaline potassium permanganate (KMnO₄). This reaction yields the desired compound along with the corresponding anhydride .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyridine ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of anhydrides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid exerts its effects involves its ability to chelate metal ions, particularly calcium ions. This chelation process stabilizes the structure of bacterial spores, making them highly resistant to heat and other environmental stresses. The molecular targets include metal ions and the pathways involved in spore formation and stability .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another derivative of pyridine with carboxylic acid groups at the 2 and 6 positions.
Pyridine-3,5-dicarboxylic acid: A derivative with carboxylic acid groups at the 3 and 5 positions.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-3,4-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions, particularly calcium, makes it especially valuable in biological and industrial applications .
Properties
CAS No. |
38557-81-2 |
|---|---|
Molecular Formula |
C7H5NO5 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-8(13)3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) |
InChI Key |
MWMWJZRVDOVAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1C(=O)O)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


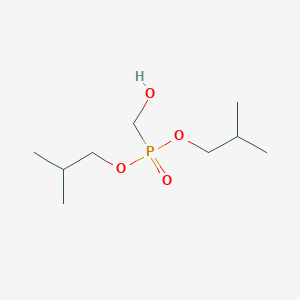
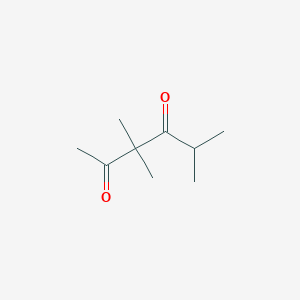
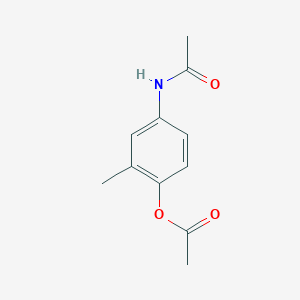

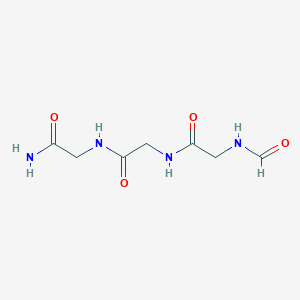
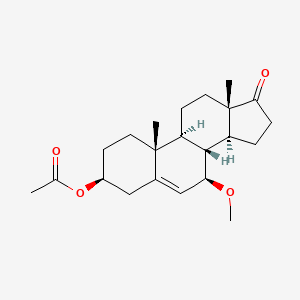
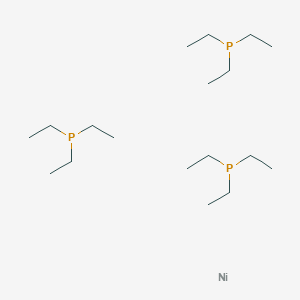
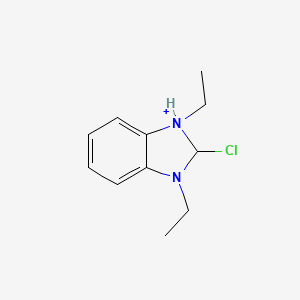

![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
